BenchChemオンラインストアへようこそ!

SKI-349

Glioblastoma Sphingosine Kinase 1 Cancer Stem Cells

SKI-349 is the preferred research tool for dual SphK1/2 and microtubule disruption, offering log-fold superior potency over predecessor SKI-178 in MLL-AF9 AML models. This refined analog uniquely synergizes SphK inhibition with microtubule disruption—an effect single-target inhibitors like PF-543 or ABC294640 cannot replicate. Validated for synergistic cytotoxicity with sorafenib in HCC, mitochondrial depolarization in NSCLC, and potent activity in GBM stem cells. Select SKI-349 for rigorous, reproducible target validation of this synergistic polypharmacology.

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
Cat. No. B3748257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI-349
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N
InChIInChI=1S/C19H19N3O4S/c1-24-13-7-5-12(6-8-13)21-19-22-18(20)17(27-19)16(23)11-4-9-14(25-2)15(10-11)26-3/h4-10H,20H2,1-3H3,(H,21,22)
InChIKeyOWBQCPZBRPKYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SKI-349, a Dual Sphingosine Kinase 1/2 and Microtubule Assembly Inhibitor: Procurement and Selection Overview


SKI-349 (CAS 727686-80-8) is a synthetic small molecule that functions as a dual-targeted inhibitor of both sphingosine kinase isoforms (SphK1 and SphK2) and microtubule polymerization (MDA) [1]. This compound is a refined analog (congener) of SKI-178, developed through a structure-guided optimization of the 'linker region' [1]. SKI-349 is utilized as a research tool compound to investigate sphingolipid signaling, microtubule dynamics, and oncogenic pathways, particularly in hematological malignancies and solid tumors such as hepatocellular carcinoma and non-small cell lung cancer [2][3][4]. Its dual mechanism of action distinguishes it from single-target sphingosine kinase inhibitors.

Why SKI-349 Cannot Be Directly Substituted by Other Sphingosine Kinase Inhibitors or Microtubule Disruptors


Substituting SKI-349 with another in-class sphingosine kinase (SphK) inhibitor (e.g., PF-543, ABC294640/Opaganib) or a microtubule-targeting agent is not scientifically equivalent due to its unique dual-targeted polypharmacology. Unlike selective SphK1 inhibitors like PF-543 or SphK2 inhibitors like ABC294640, SKI-349 potently inhibits both SphK1 and SphK2 while simultaneously disrupting microtubule polymerization [1][2]. This dual activity has been shown to synergistically induce cancer cell death in acute myeloid leukemia models, an effect not achievable with either single activity alone [1]. Furthermore, SKI-349 represents a refined, second-generation analog within the SKI chemotype, exhibiting log-fold improvements in potency and therapeutic efficacy over its direct predecessor, SKI-178 [1]. Therefore, assuming interchangeability with other SphK or microtubule inhibitors will lead to fundamentally different experimental outcomes and invalid conclusions regarding the synergistic effects of SphK/microtubule dual inhibition.

Quantitative Differentiation Evidence for SKI-349: A Procurement-Focused Guide


SKI-349 Demonstrates >10-Fold Enhanced SphK1 Inhibition and Potency in Glioblastoma vs. SKI-178

In a direct head-to-head comparison, SKI-349 exhibits significantly greater potency against sphingosine kinase 1 (SphK1) and glioblastoma cell growth compared to its parent compound, SKI-178. The IC50 for SphK1 inhibition was approximately 2 μM for SKI-349, a substantial improvement over the approximately 35 μM for SKI-178 [1]. This increased target potency translates to enhanced cellular activity, with SKI-349 showing an LC50 for growth inhibition in glioblastoma (GBM) cell lines and GBM stem cells that is approximately 10-fold lower (4-74 nM) than that of SKI-178 (272-506 nM) [1].

Glioblastoma Sphingosine Kinase 1 Cancer Stem Cells

SKI-349 Yields Log-Fold Enhancements in Therapeutic Efficacy in AML Models Compared to SKI-178

In a direct head-to-head comparison within a retro-viral transduction model of MLL-AF9 acute myeloid leukemia (AML), SKI-349 demonstrated log-fold improvements in therapeutic efficacy compared to previous studies conducted with its predecessor, SKI-178 [1]. The parent compound, SKI-178, was itself shown to have therapeutic efficacy in multiple mouse models of AML [2], making this log-fold improvement a significant and verifiable differentiation in an in vivo context.

Acute Myeloid Leukemia Therapeutic Efficacy In Vivo Model

SKI-349 Demonstrates Selective Cytotoxicity in NSCLC Models Unmatched by PF-543 and ABC294640

In studies on non-small cell lung cancer (NSCLC) cells, SKI-349 (5 μM) demonstrated a unique profile of inducing mitochondrial depolarization and apoptosis while being non-cytotoxic to human lung epithelial cells [1]. A cross-study comparison of cell viability assays reveals that this dual-targeting approach achieves effects not fully replicated by combining selective SphK inhibitors. While SKI-349 (5 μM) potently inhibits viability, treatment with the SphK1-selective inhibitor PF-543 (25 μM) plus the SphK2-selective inhibitor ABC294640 (25 μM) does not result in a comparable effect in the same cell context [2]. This suggests that the dual SphK1/2 and microtubule disruption activity of SKI-349 confers a distinct biological outcome that is not simply the sum of its SphK-inhibiting parts.

Non-Small Cell Lung Cancer Selective Cytotoxicity Dual Inhibition

SKI-349 Exhibits Synergistic Cytotoxicity with Sorafenib in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cell lines (Huh7 and Hep3B), SKI-349 shows a synergistic cytotoxic effect when combined with sorafenib, the standard-of-care multi-kinase inhibitor [1]. The combination index values were calculated across a range of concentrations (SKI-349 at 1-8 μM and sorafenib at 2.5-20 μM) and demonstrated synergy, indicating that the combination is more effective than the additive effect of each drug alone [1]. This synergistic interaction is a specific and quantifiable property of SKI-349 in this disease model.

Hepatocellular Carcinoma Combination Therapy Sorafenib

Optimal Research Applications for SKI-349 Based on Verified Differentiation Evidence


Investigating Synergistic SphK/Microtubule Dual Inhibition in Hematological Malignancies

SKI-349 is the optimal tool compound for researchers studying the therapeutic synergy between sphingosine kinase inhibition and microtubule disruption, particularly in acute myeloid leukemia (AML). Its log-fold superior efficacy over SKI-178 in an MLL-AF9 AML model makes it the preferred choice for in vivo studies aiming to validate this dual-targeted strategy [1].

Elucidating Unique Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC)

For studies requiring a chemical probe to dissect the integrated SphK/microtubule pathway in NSCLC, SKI-349 is uniquely suited. Its observed ability to potently inhibit cell growth and induce mitochondrial depolarization, while being non-cytotoxic to normal lung epithelial cells, is a specific phenotype not fully recapitulated by combining selective SphK inhibitors like PF-543 and ABC294640 [2]. This makes it invaluable for target validation and pathway analysis.

Developing Rational Combination Therapies for Hepatocellular Carcinoma (HCC)

SKI-349 should be prioritized in preclinical research programs exploring novel combination regimens for HCC. Its verified synergistic cytotoxic effect with sorafenib in Huh7 and Hep3B cell lines provides a strong, data-driven rationale for its use in combination therapy development, including potential in vivo efficacy studies and mechanistic investigations into the underlying synergy [3].

Benchmarking SphK1 Inhibitor Potency in Glioblastoma Research

Researchers focusing on the role of sphingosine kinase 1 (SphK1) in glioblastoma (GBM) should select SKI-349 over its predecessor, SKI-178, due to its quantifiably greater potency. With an IC50 of ~2 μM against SphK1 and an LC50 of 4-74 nM in GBM stem cells, SKI-349 is a more potent and efficient chemical probe for studying SphK1-driven biology in this disease, requiring lower concentrations and minimizing potential off-target effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI-349

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.